5'-S-(3-Aminophenyl)-5'-thioadenosine

Description

BenchChem offers high-quality 5'-S-(3-Aminophenyl)-5'-thioadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-S-(3-Aminophenyl)-5'-thioadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c17-8-2-1-3-9(4-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWFCVAYOISNC-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70733590 |

Source

|

| Record name | 5'-S-(3-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86072-47-1 |

Source

|

| Record name | 5'-S-(3-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70733590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

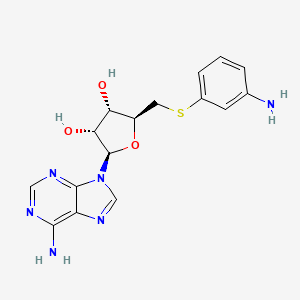

Chemical structure and properties of 5'-S-(3-Aminophenyl)-5'-thioadenosine

An In-Depth Technical Guide to 5'-S-(3-Aminophenyl)-5'-thioadenosine (APTA): A Novel Chemoprotective Agent for MTAP-Deficient Cancers

Introduction: Addressing a Critical Challenge in Chemotherapy

The clinical application of nucleobase analogue (NBA) drugs, such as 5-fluorouracil (5-FU), represents a cornerstone of cancer treatment.[1][2] However, their efficacy is frequently constrained by severe, dose-limiting toxicities to healthy tissues, creating a narrow therapeutic window.[1] A pivotal goal in modern drug development is to widen this window by selectively protecting the host without compromising the anti-tumor activity of the chemotherapeutic agent. This guide delves into the chemical structure, mechanism of action, and preclinical validation of 5'-S-(3-Aminophenyl)-5'-thioadenosine (APTA), a rationally designed molecule that exploits a common metabolic vulnerability in cancer cells to achieve this very goal.

APTA emerges from a targeted strategy against cancers deficient in the enzyme methylthioadenosine phosphorylase (MTAP).[1] The gene for MTAP is frequently co-deleted with the CDKN2A tumor suppressor gene on chromosome 9p21, an event occurring in up to 40% of certain cancers like gliomas and bladder cancers.[1] This metabolic deficiency creates a unique opportunity for selective therapy. While the natural MTAP substrate, S-methyl-5'-thioadenosine (MTA), demonstrated promise in selectively protecting normal (MTAP-proficient) cells, its clinical translation was hampered by the induction of hypothermia at effective doses.[1][3] APTA was developed as an MTA analogue that retains the chemoprotective function while circumventing this critical side effect, marking a significant step forward in developing safer chemotherapy regimens.[1][3]

Section 1: Chemical Identity and Physicochemical Properties

5'-S-(3-Aminophenyl)-5'-thioadenosine (also known as m-APTA) is a synthetic nucleoside analog featuring a core adenosine structure modified at the 5' position.[4] Its design is critical to its biological function, serving as a substrate for the MTAP enzyme.[1]

The molecule consists of an adenine base linked to a ribose sugar. The key modification is the replacement of the 5'-hydroxyl group with a thioether linkage to a 3-aminophenyl group.[4] This thioether bond enhances the molecule's stability compared to its oxygen-containing counterparts.[4] The aminophenyl moiety is crucial for its distinct pharmacological profile, particularly its interaction with MTAP and its lack of interaction with other receptors that cause the side effects seen with MTA.[1][2]

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4R,5R)-2-[(3-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | [5] |

| CAS Number | 86072-47-1 | [5] |

| Molecular Formula | C16H18N6O3S | [5] |

| Molecular Weight | 374.4 g/mol | [5] |

| Common Synonyms | m-APTA, 5'-S-(3-aminophenyl)-5'-thioadenosine | [1][4] |

Section 2: Mechanism of Action - Exploiting Metabolic Vulnerability for Selective Protection

The therapeutic strategy underpinning APTA is based on the differential expression of the MTAP enzyme between normal host cells and certain cancer cells. MTAP is a key enzyme in the methionine salvage pathway, where it cleaves its natural substrate, MTA, into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[1][6]

In healthy, MTAP-proficient tissues: APTA is recognized by the MTAP enzyme and cleaved, producing adenine.[1][2] This liberated adenine enters the purine salvage pathway, effectively competing with and mitigating the toxic effects of fluoropyrimidine antimetabolites like 5-FU. This selective rescue shields normal cells from chemotherapy-induced damage, such as anemia.[1][2]

In MTAP-deficient cancer cells: The absence of functional MTAP means that APTA cannot be metabolized.[1] It remains intact and does not release adenine. Consequently, it does not interfere with the cytotoxic mechanism of 5-FU, allowing the chemotherapeutic agent to exert its full tumor-killing effect.[1][2] This differential metabolism is the cornerstone of APTA's utility as a selective chemoprotective agent.

Caption: Mechanism of APTA's selective chemoprotection.

Section 3: Preclinical Efficacy and Superior Safety Profile

The viability of APTA as a therapeutic agent hinges on two critical factors: its efficiency as an MTAP substrate and its safety profile compared to MTA. Preclinical studies have validated both aspects, positioning APTA as a promising clinical candidate.

Enzymatic Conversion Efficiency

For APTA to be an effective prodrug, it must be efficiently converted to adenine by MTAP. Studies comparing a library of MTA analogs revealed that m-APTA (the meta-isomer) is a superior substrate compared to other phenyl-thioadenosine derivatives.

| Compound | Relative Rate of Adenine Production (% of MTA) | Reference |

| S-methyl-5'-thioadenosine (MTA) | 100% | [1] |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | 64% | [1] |

| 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) | 46% | [1] |

| 5'-S-(phenyl)-5'-thioadenosine (PTA) | 39% | [1] |

These data demonstrate that while not as rapid as the natural substrate, APTA is converted at a substantial rate, sufficient to exert its protective effects.[1]

Superior Safety Profile: Eliminating Hypothermia

A significant breakthrough with APTA is the elimination of the hypothermic side effect that plagues MTA. In vivo studies in mouse models showed that while MTA induced hypothermia at its effective dose, APTA provided host protection from 5-FU-induced toxicity (i.e., anemia) without this adverse effect.[1][2]

In silico docking studies provide a compelling molecular explanation for this improved safety profile. MTA is known to interact with the adenosine A1 receptor (A1R), an interaction believed to mediate the hypothermic response. In contrast, docking simulations predict that APTA interacts inefficiently with A1R, thereby avoiding the activation of this off-target pathway.[1][2]

Caption: Differential receptor interaction explains APTA's improved safety.

Section 4: Experimental Protocols for Researchers

To facilitate further research and validation, this section provides streamlined protocols for key in vitro assays. These methodologies are designed as self-validating systems to test the core hypotheses of APTA's function.

Protocol 4.1: In Vitro Selective Cytotoxicity Assay

-

Objective: To validate the MTAP-dependent chemoprotective effect of APTA against 5-FU toxicity.

-

Causality & Rationale: This protocol uses isogenic cell lines—genetically identical except for the presence or absence of the MTAP gene. This design directly isolates the function of MTAP as the sole variable, providing a robust, self-validating test of APTA's mechanism.

-

Methodology:

-

Cell Seeding: Plate both MTAP-proficient and MTAP-deficient isogenic cells in parallel 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treatment Preparation: Prepare a dose-response matrix of 5-FU. For each 5-FU concentration, prepare two sets: one with a fixed, optimized concentration of APTA (e.g., 10-50 µM) and one with vehicle control.

-

Cell Treatment: Aspirate the old media and add the treatment media to the respective wells. Include wells for "untreated" and "APTA only" controls.

-

Incubation: Incubate the plates for a period equivalent to 2-3 cell doubling times (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a standard reagent such as a resazurin-based assay or an ATP-based luminescence assay (e.g., CellTiter-Glo®).

-

Data Analysis: Normalize the viability data to the untreated controls for each cell line. Plot the dose-response curves for 5-FU with and without APTA for both the MTAP-proficient and MTAP-deficient lines. A rightward shift in the IC50 curve for 5-FU only in the MTAP-proficient cells co-treated with APTA confirms selective protection.

-

Protocol 4.2: MTAP Enzyme Kinetics Assay

-

Objective: To quantitatively measure the rate of adenine production from APTA by the MTAP enzyme.

-

Causality & Rationale: This biochemical assay directly measures the enzymatic conversion of APTA. By comparing its conversion rate to the natural substrate MTA, it validates that APTA is a bona fide substrate and quantifies its efficiency, which is essential for its prodrug function.

-

Methodology:

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4). Add a known concentration of recombinant human MTAP enzyme.

-

Reaction Initiation: Start the reaction by adding the substrate (APTA or MTA as a positive control) at a saturating concentration (e.g., 200 µM).

-

Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a strong acid (e.g., 0.6 M perchloric acid) or organic solvent (e.g., ice-cold methanol).

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant using a reverse-phase C18 HPLC column. Use a mobile phase suitable for separating purine bases (e.g., an ammonium acetate buffer with a methanol gradient). Monitor the elution of adenine at ~260 nm.

-

Quantification: Calculate the concentration of adenine produced at each time point by comparing the peak area to a standard curve of known adenine concentrations. Plot adenine concentration versus time; the initial slope of this line represents the reaction rate.

-

Section 5: Applications and Future Directions

The unique properties of APTA position it as a highly promising candidate for clinical translation and a valuable tool for research.

-

Primary Application: The most immediate application is as a chemoprotective adjuvant administered with nucleobase analog therapies (like 5-FU and capecitabine) for the treatment of MTAP-deficient cancers.[3] This could significantly reduce debilitating side effects, allowing for more optimal dosing of the chemotherapy and improving patient quality of life.

-

Research Tool: APTA serves as a critical research tool for probing the biology of MTAP-deficient tumors. It can be used to study the intricacies of the methionine salvage pathway and to identify other synthetic lethal targets in this cancer subtype.[4]

-

Synthetic Intermediate: As a nucleoside analog, APTA is a valuable intermediate for the synthesis of other S-adenosylhomocysteine analogs and thioether-containing nucleosides for drug discovery programs.[4]

Future work will focus on advancing APTA through formal clinical trials to confirm its safety and efficacy in human patients. Further exploration into its use with other chemotherapeutic agents and in a wider range of MTAP-deficient malignancies is also a promising avenue for research.

Conclusion

5'-S-(3-Aminophenyl)-5'-thioadenosine represents a triumph of rational drug design, offering a sophisticated solution to a long-standing problem in oncology. By leveraging a specific metabolic defect present in a large subset of cancers, APTA provides selective protection to healthy tissues, promising to uncouple the efficacy of chemotherapy from its toxicity. Its superior safety profile compared to its predecessor, MTA, removes a critical barrier to clinical translation. As research progresses, APTA has the potential to become a standard-of-care component in the treatment of MTAP-deficient cancers, heralding a new era of safer and more effective chemotherapy.[2]

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60074592, 5'-S-(3-Aminophenyl)-5'-thioadenosine. PubChem. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2025). 5′-S-(3-Aminophenyl)-5′-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2025). Supplementary Figure 1 from 5′-S-(3-Aminophenyl)-5′-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Wikipedia. (n.d.). 5′-Methylthioadenosine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Adenosine, 5'-S-methyl-5'-thio-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Robertson Lab, Perelman School of Medicine at the University of Pennsylvania. (n.d.). Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128924, 5'-Thioadenosine. PubChem. Retrieved from [Link]

-

Chen, S., Chen, H., & Lu, D. (2019). 5'-Methylthioadenosine and Cancer: old molecules, new understanding. Journal of Cancer. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. PMC. Retrieved from [Link]

-

FooDB. (2015). Showing Compound S-methyl-5'-thioadenosine (FDB031156). Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis and metabolism of 5'-Methylthioadenosine (MTA). Retrieved from [Link]

-

Li, Y., et al. (2024). Low blood S-methyl-5-thioadenosine is associated with postoperative delayed neurocognitive recovery. PMC. Retrieved from [Link]

-

Brummer, C., et al. (2024). The Tumor Metabolite 5′-Deoxy-5′Methylthioadenosine (MTA) Inhibits Maturation and T Cell-Stimulating Capacity of Dendritic Cells. Cells. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacr.figshare.com [aacr.figshare.com]

- 3. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 4. CAS 86072-47-1: Adenosine, 5'-S-(3-aminophenyl)-5'-thio- [cymitquimica.com]

- 5. 5'-S-(3-Aminophenyl)-5'-thioadenosine | C16H18N6O3S | CID 60074592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5'-Methylthioadenosine and Cancer: old molecules, new understanding [jcancer.org]

Molecular weight and formula of 5'-S-(3-Aminophenyl)-5'-thioadenosine

[1][2][3]

Executive Summary

5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) is a synthetic adenosine analog designed as a selective chemoprotective agent.[1][2][3][4][5] It functions as a substrate for the enzyme Methylthioadenosine Phosphorylase (MTAP) .[1][2][3] In normal cells expressing MTAP, m-APTA is metabolized to release adenine, which subsequently protects the cell from the toxic effects of nucleobase analogs (NBAs) like 5-Fluorouracil (5-FU).[1][2][3][5] In MTAP-deficient cancer cells (a common phenotype in glioblastoma, bladder, and pancreatic cancers due to CDKN2A co-deletion), this protective pathway is absent, preserving the therapeutic efficacy of the chemotherapy.

Chemical Identity & Specifications

| Parameter | Specification |

| Compound Name | 5'-S-(3-Aminophenyl)-5'-thioadenosine |

| Synonyms | m-APTA; 3-APTA; Adenosine, 5'-S-(3-aminophenyl)-5'-thio- |

| CAS Number | 86072-47-1 |

| Molecular Formula | C₁₆H₁₈N₆O₃S |

| Molecular Weight | 374.42 g/mol |

| Physical State | Solid (typically off-white powder) |

| Solubility | Soluble in DMSO (>10 mg/mL); sparingly soluble in water |

| pKa | ~3.5 (N1-adenine), ~12.5 (Sugar OH), ~4.0 (Aniline NH₂) |

| Storage | -20°C, desiccated, protected from light |

Synthesis Protocol

The synthesis of m-APTA relies on a nucleophilic substitution reaction between a thiolate generated from 3-aminothiophenol and a 5'-chlorinated adenosine precursor.

Reagents & Materials

-

Precursor: 5'-Chloro-5'-deoxyadenosine (CADO)[6]

-

Nucleophile: 3-Aminothiophenol[2]

-

Base: Potassium tert-butoxide (KOtBu) (1M in THF)[2]

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Thiolate Formation:

-

Dissolve 3-Aminothiophenol (3.8 mmol, 2.0 eq) in anhydrous DMF (10 mL) under an argon atmosphere.

-

Add Potassium tert-butoxide (4.1 mmol, 2.15 eq) dropwise.

-

Stir the mixture at room temperature for 30 minutes to generate the potassium thiolate salt. Note: The solution typically darkens upon thiolate formation.

-

-

Nucleophilic Substitution:

-

Dissolve 5'-Chloro-5'-deoxyadenosine (1.9 mmol, 1.0 eq) in anhydrous DMF (2 mL).

-

Inject the CADO solution quantitatively into the thiolate reaction mixture.[2]

-

Heat the reaction vessel to 40°C and stir for 16 hours .

-

-

Work-up & Purification:

-

Neutralize the reaction mixture with 10% aqueous HCl to pH ~7.

-

Concentrate the solution in vacuo to remove DMF.

-

Purification: Resuspend the crude residue in a minimal volume of methanol/water. Purify via preparative HPLC (C18 column) using a gradient of Water/Acetonitrile (0% to 50% ACN).

-

Lyophilize fractions containing the product to yield m-APTA as a white solid.

-

Synthesis Workflow Diagram

Figure 1: Chemical synthesis workflow for m-APTA via nucleophilic substitution.

Mechanism of Action: Selective Chemoprotection

The therapeutic value of m-APTA lies in its ability to exploit the MTAP-deficiency found in many cancers.[4]

Biological Pathway

-

In Normal Cells (MTAP+):

-

m-APTA enters the cell and is recognized by MTAP as a substrate (analogous to the natural substrate MTA).[3][5]

-

MTAP cleaves m-APTA into Adenine and 5-S-(3-aminophenyl)-5-thio-D-ribose-1-phosphate.

-

The liberated Adenine is salvaged by Adenine Phosphoribosyltransferase (APRT) to form AMP.[5]

-

Crucial Step: This salvage reaction consumes Phosphoribosyl Pyrophosphate (PRPP) .

-

Result: The depletion of PRPP and the competition for APRT prevents the toxic activation of nucleobase analogs (like 5-FU) into their nucleotide forms (F-UMP). The normal cell is "protected."[1][3][4][5]

-

-

In Cancer Cells (MTAP-):

Mechanism Diagram

Figure 2: Differential metabolism of m-APTA in MTAP-positive vs. MTAP-deficient cells.

Applications & Handling

Primary Application: Chemoprotection

m-APTA is used in preclinical drug development to widen the therapeutic window of antimetabolites. By co-administering m-APTA with 5-Fluorouracil (5-FU), researchers can administer higher, more potent doses of 5-FU to eradicate MTAP-deficient tumors while shielding the host's bone marrow and gastrointestinal tract from toxicity.

Secondary Application: Affinity Ligand

The 3-aminophenyl moiety provides a reactive primary amine handle. This allows m-APTA to be coupled to activated matrices (e.g., NHS-activated Sepharose or CNBr-activated Agarose) to create affinity columns. These columns are used to purify proteins that bind 5'-thioadenosine analogs, such as MTAP or specific kinases.

Safety Precautions

-

Hazard: Treat as a bioactive nucleotide analog. Avoid inhalation or skin contact.

-

Stability: The thioether linkage is generally stable, but the compound should be kept dry to prevent hydrolysis over long periods.

-

Reconstitution: Reconstitute in DMSO for stock solutions (10-50 mM). Dilute into aqueous buffers immediately prior to use.

References

-

Zhang, S., et al. "5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers."[3] bioRxiv (2024).

-

PubChem. "5'-S-(3-Aminophenyl)-5'-thioadenosine Compound Summary." National Library of Medicine.

-

Robins, M. J., et al. "Nucleic acid related compounds. 66. Improved syntheses of 5'-chloro-5'-deoxy- and 5'-S-aryl(or alkyl)-5'-thionucleosides." Canadian Journal of Chemistry (1991).[6]

-

Cornell, K. A., et al. "Affinity purification of 5-methylthioribose kinase and 5-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Klebsiella pneumoniae." Biochemical Journal (1996).

Sources

- 1. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. CAS 86072-47-1: Adenosine, 5'-S-(3-aminophenyl)-5'-thio- [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. EP1483279A1 - Processes for the synthesis of 5'-deoxy-5'-chloroadenosine and 5'-deoxy-5'-methylthioadenosine - Google Patents [patents.google.com]

A Technical Guide to the Evaluation of 5'-S-(3-Aminophenyl)-5'-thioadenosine in Kinase Assays: A Framework for Novel Inhibitor Discovery

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5'-S-(3-Aminophenyl)-5'-thioadenosine (APTA) is an adenosine analog primarily recognized for its role as a substrate for methylthioadenosine phosphorylase (MTAP), offering a chemoprotective strategy in MTAP-deficient cancers.[1][2][3] While its direct activity on protein kinases is not established, its structural similarity to adenosine—the backbone of the universal kinase co-factor ATP—presents a compelling rationale for its investigation as a potential kinase inhibitor. This guide provides a comprehensive framework for the systematic evaluation of APTA's biological activity in kinase assays. It is designed for researchers in drug discovery and chemical biology, offering both the theoretical basis and practical, field-proven protocols for screening and characterization. We will detail the strategic selection of assay technologies, provide step-by-step experimental workflows, and outline the principles of data analysis, thereby establishing a self-validating system for assessing the kinase-inhibitory potential of novel adenosine analogs like APTA.

Introduction: The Rationale for Screening APTA Against the Kinome

5'-S-(3-Aminophenyl)-5'-thioadenosine is a synthetic derivative of 5'-thioadenosine. Its established biological function is linked to purine salvage pathways, where it is processed by MTAP.[2][3] This enzyme is frequently co-deleted with the tumor suppressor gene CDKN2A in numerous cancers, making MTAP a key target for synthetic lethality approaches.[2] In MTAP-proficient (normal) cells, APTA is converted to adenine, which confers protection against nucleobase analog chemotherapeutics like 5-fluorouracil.[1][2] In MTAP-deficient cancer cells, this protective conversion is absent, rendering them sensitive to the chemotherapy.[1][2]

Beyond this established role, the core structure of APTA, a substituted adenosine, warrants investigation into a broader biological activity profile. Protein kinases, which utilize adenosine triphosphate (ATP) to catalyze phosphorylation, are a cornerstone of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The adenosine moiety of APTA makes it a structural mimic of the "adenosine" part of ATP, suggesting it could potentially compete with ATP for binding to the kinase active site.

This guide, therefore, proposes a logical and technically sound pathway to explore this hypothesis. We will proceed from the ground up, starting with the fundamental principles of kinase inhibition and assay design, moving to detailed, actionable protocols, and concluding with data interpretation.

The Kinase Target: Mechanism and Opportunity

Protein kinases regulate a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism. They function by transferring the terminal (gamma) phosphate from ATP to serine, threonine, or tyrosine residues on a substrate protein. This phosphorylation event acts as a molecular switch, altering the substrate's activity, localization, or interaction partners.

Given its adenosine-like structure, APTA could theoretically interact with any kinase that binds ATP. A particularly relevant target for initial investigation is Adenosine Kinase (ADK) . ADK is the primary enzyme responsible for regulating cellular adenosine levels by phosphorylating it to adenosine monophosphate (AMP).[4][5][6] Inhibition of ADK is a therapeutic strategy to increase localized adenosine concentrations, which has protective effects in conditions like pain, inflammation, and epilepsy.[4][7] Evaluating APTA against ADK would be a logical first step before expanding to a broader panel of protein kinases.

Illustrative Signaling Pathway: PI3K/Akt Pathway

To contextualize the role of kinases, consider the PI3K/Akt pathway, a critical signaling cascade frequently dysregulated in cancer.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Experimental Design and Workflow

A robust experimental design is critical for generating reliable and reproducible data. The process involves selecting an appropriate assay technology and meticulously planning the experimental workflow from reagent preparation to data analysis.

Choosing the Right Kinase Assay Technology

The goal of a kinase assay is to measure the enzymatic activity of a kinase, which allows for the quantification of inhibition by a test compound like APTA.[8] Several technologies are available, each with distinct advantages.

| Assay Technology | Principle | Advantages | Disadvantages |

| Radiometric | Measures the transfer of radioactive 32P or 33P from ATP to a substrate.[8] | Gold standard, highly sensitive, direct measurement. | Requires handling and disposal of radioactive materials, low throughput.[8] |

| Fluorescence-Based (e.g., TR-FRET) | Uses fluorescently labeled substrates or antibodies to detect phosphorylation via energy transfer.[9][10] | Homogeneous (no-wash), high throughput, sensitive. | Potential for compound interference (color quenching, autofluorescence). |

| Luminescence-Based (e.g., Kinase-Glo®) | Measures kinase activity by quantifying the amount of ATP remaining in the reaction.[9] Less ATP indicates higher kinase activity. | Homogeneous, highly sensitive, simple "add-mix-read" format, suitable for HTS. | Indirect measurement; compounds affecting luciferase can interfere. |

Expert Recommendation: For initial screening of APTA, a luminescence-based assay such as the Kinase-Glo® platform is recommended. Its operational simplicity, high sensitivity, and amenability to high-throughput screening (HTS) make it an ideal choice for determining if APTA has any activity against a panel of kinases without the complexities of radioactivity or potential fluorescence interference.[9]

Overall Experimental Workflow

The workflow for screening APTA involves a systematic progression from initial hit identification to confirmatory dose-response analysis.

Caption: General workflow for an in vitro kinase inhibition assay.

Protocol: Luminescence-Based Kinase Assay for IC50 Determination

This protocol provides a self-validating system for determining the half-maximal inhibitory concentration (IC50) of APTA.

Objective: To quantify the inhibitory potency of APTA against a specific kinase by generating a dose-response curve.

Materials:

-

Purified Kinase (e.g., Adenosine Kinase)

-

Kinase-specific substrate

-

APTA (dissolved in 100% DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

Kinase Reaction Buffer (specific to the kinase of interest)

-

ATP solution (at a concentration near the Km for the kinase)

-

White, opaque 96-well or 384-well assay plates

-

Multichannel pipettes

-

Luminometer plate reader

Protocol Steps:

-

Compound Preparation (Dose-Response):

-

Prepare a 10 mM stock solution of APTA in 100% DMSO.

-

Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a 10-point concentration gradient (e.g., from 10 mM down to 0.5 µM). This will be your 100X final concentration stock plate.

-

Causality Check: Serial dilution in DMSO prevents compound precipitation and ensures accurate concentrations. The final DMSO concentration in the assay should be kept low (≤1%) to avoid impacting enzyme activity.

-

-

Reaction Master Mix Preparation:

-

Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its substrate.

-

Expert Insight: The concentrations of kinase and substrate should be optimized beforehand to ensure the reaction is in the linear range and does not deplete more than 10-20% of the substrate during the incubation period. This ensures the measured inhibition is accurate.

-

-

Assay Plate Setup:

-

Add the appropriate volume of the Reaction Master Mix to each well of the assay plate.

-

Add 1 µL of each APTA dilution from your stock plate to the corresponding wells (for a 100 µL final reaction volume, this yields a 1% DMSO concentration).

-

Include control wells:

-

No-Inhibitor Control (0% Inhibition): Add 1 µL of 100% DMSO.

-

No-Enzyme Control (100% Inhibition): Add master mix without kinase.

-

-

-

Initiate Kinase Reaction:

-

Prepare the ATP solution in the kinase reaction buffer.

-

Add ATP solution to all wells to start the reaction.

-

Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes). The plate should be covered or sealed to prevent evaporation.

-

-

Signal Detection:

-

Equilibrate the Kinase-Glo® reagent to room temperature.

-

Add an equal volume of Kinase-Glo® reagent to each well (e.g., if the reaction volume is 50 µL, add 50 µL of reagent). This stops the kinase reaction and initiates the luminescent signal generation.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Read the luminescence on a compatible plate reader.

-

Data Analysis and Interpretation

-

Normalization:

-

Average the signal from the "No-Inhibitor" (0% inhibition) and "No-Enzyme" (100% inhibition) controls.

-

Normalize your data for each APTA concentration using the following formula: % Inhibition = 100 * (1 - (Signal_APTA - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))

-

-

Dose-Response Curve and IC50 Calculation:

-

Plot the % Inhibition (Y-axis) against the log of the APTA concentration (X-axis).

-

Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using graphing software (e.g., GraphPad Prism, R).

-

The IC50 is the concentration of APTA that produces 50% inhibition of kinase activity.

-

Hypothetical Data Presentation: APTA Kinase Selectivity Panel

If initial screening shows activity, the next step is to assess selectivity by testing against a panel of related kinases.

| Kinase Target | IC50 (µM) | Comments |

| Adenosine Kinase (ADK) | 1.5 | Potent activity against the primary adenosine-metabolizing enzyme. |

| PKA | > 100 | No significant activity. |

| PI3Kα | 25.0 | Moderate off-target activity. |

| EGFR | > 100 | No significant activity. |

| CDK2 | 85.0 | Weak off-target activity. |

Conclusion and Future Directions

This guide provides a robust, scientifically grounded framework for the initial investigation of 5'-S-(3-Aminophenyl)-5'-thioadenosine as a potential kinase inhibitor. By leveraging its structural similarity to adenosine and employing a systematic screening approach centered on a high-throughput luminescence-based assay, researchers can efficiently determine if APTA possesses activity against adenosine kinase or other protein kinases.

Should APTA demonstrate potent and selective inhibitory activity, the logical next steps would include:

-

Secondary Assays: Confirming activity using an orthogonal assay format (e.g., TR-FRET) to rule out technology-specific artifacts.[10]

-

Mechanism of Action Studies: Performing enzyme kinetics to determine if the inhibition is competitive with ATP, non-competitive, or uncompetitive.

-

Broader Kinome Profiling: Screening against a large panel of kinases (e.g., >300) to fully characterize its selectivity profile.

-

Cellular Assays: Evaluating the ability of APTA to inhibit kinase activity within a cellular context to assess cell permeability and on-target engagement.

By following this structured approach, the drug discovery community can thoroughly explore the untapped therapeutic potential of adenosine analogs like APTA, potentially uncovering novel modulators of the human kinome.

References

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Jarvis, M. F., & Williams, M. (2019). Therapeutic potential of adenosine kinase inhibition—Revisited. British Journal of Pharmacology, 176(18), 3464-3477. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2024). 5′-S-(3-Aminophenyl)-5′-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. Retrieved from [Link]

-

Zhang, S., Xue, H., Wong, N. K. Y., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. Retrieved from [Link]

-

Boison, D. (2025). Adenosine Kinase: An Epigenetic Modulator and Drug Target. Trends in Pharmacological Sciences. Retrieved from [Link]

-

Boison, D. (2013). Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906-943. Retrieved from [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 4. Therapeutic potential of adenosine kinase inhibition—Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine Kinase: An Epigenetic Modulator and Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine Kinase: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

Role of 5'-S-(3-Aminophenyl)-5'-thioadenosine in affinity chromatography

Technical Guide: Role of 5'-S-(3-Aminophenyl)-5'-thioadenosine in Affinity Chromatography

Executive Summary

5'-S-(3-Aminophenyl)-5'-thioadenosine (often abbreviated as m-APTA or AP-MTA ) is a specialized adenosine analogue designed for the high-specificity purification of enzymes involved in the methionine salvage pathway , most notably Methylthioadenosine Phosphorylase (MTAP) and 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTA/SAH Nucleosidase) .

Beyond its utility as a purification ligand, m-APTA has emerged as a critical chemical probe in drug development. It functions as a "prodrug" substrate mimic that selectively protects MTAP-competent normal cells from the toxicity of nucleobase analogs (e.g., 5-Fluorouracil) while leaving MTAP-deficient cancer cells vulnerable. This guide details the mechanistic grounding, resin synthesis, and experimental protocols for deploying m-APTA in affinity chromatography.

Part 1: Mechanistic Basis & Molecular Architecture

Structural Logic

The molecule consists of an adenosine moiety linked via a 5'-thioether to a phenyl ring bearing a meta-amino group.

-

Adenosine Moiety: Acts as the "bait," mimicking the natural substrate 5'-methylthioadenosine (MTA).

-

Thioether Linkage: Provides chemical stability against hydrolysis compared to oxygen-based esters, preventing ligand leakage during chromatography.

-

3-Aminophenyl Group: Serves a dual purpose. Biologically, it modifies the electronics of the substrate to alter catalytic turnover rates. Chemically, the primary aromatic amine (

) acts as the nucleophile for covalent immobilization onto activated chromatographic matrices (e.g., NHS- or CNBr-activated Sepharose).

Target Specificity: The Methionine Salvage Pathway

m-APTA specifically targets enzymes that process 5'-methylthioadenosine (MTA) , a byproduct of polyamine synthesis. In affinity chromatography, it is used to isolate:

-

MTAP (EC 2.4.2.28): Cleaves MTA into adenine and 5-methylthioribose-1-phosphate.

-

MTA/SAH Nucleosidase (EC 3.2.2.9): Common in bacteria, cleaves MTA and S-adenosylhomocysteine.

-

5-Methylthioribose Kinase (MTR Kinase): Often co-purifies due to complex formation or overlapping specificity.

Visualization: Methionine Salvage Pathway & Ligand Interaction

Caption: The m-APTA ligand mimics the natural substrate MTA, acting as a competitive binder to capture MTAP and related enzymes from complex mixtures.[1][2][3][4]

Part 2: Resin Preparation (Self-Validating Protocol)

Expert Insight: Unlike aliphatic amines (e.g., lysine), the aromatic amine on m-APTA is less nucleophilic (

Materials

-

Ligand: 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA).

-

Matrix: NHS-Activated Sepharose 4 Fast Flow (preferred for stability) or CNBr-activated Sepharose.

-

Coupling Buffer: 0.2 M

, 0.5 M NaCl, pH 8.[1]0. (Avoid Tris or Glycine).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[1]

Step-by-Step Coupling Protocol

-

Ligand Dissolution:

-

Dissolve m-APTA in the Coupling Buffer to a final concentration of 2–5 µmol/mL of resin .

-

Self-Validation: Measure

of the ligand solution before coupling. This is your baseline (

-

-

Resin Preparation:

-

Wash NHS-Activated Sepharose with 10–15 column volumes (CV) of cold 1 mM HCl to remove isopropanol and preserve the active NHS groups. Do not dry the resin.[5]

-

-

Coupling Reaction:

-

Mix the ligand solution with the washed resin (1:1 slurry ratio).

-

Crucial Step: Incubate overnight (12–16 hours) at 4°C with gentle end-over-end rotation.

-

Why: The lower temperature prevents hydrolysis of the NHS groups before the slower-reacting aromatic amine can couple.

-

-

Validation of Coupling (The "Math Check"):

-

Collect the supernatant (flow-through) after coupling.

-

Measure

of the supernatant ( -

Calculation: Coupling Efficiency

. -

Target: Aim for >70% efficiency. If <50%, re-incubate or increase pH slightly to 8.3.

-

-

Blocking & Washing:

-

Incubate resin with Blocking Buffer for 2–4 hours at room temperature to cap unreacted NHS sites.[6]

-

Wash extensively with alternating high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, pH 4.5) buffers (3 cycles) to remove non-covalently bound ligand.

-

Visualization: Coupling Workflow

Caption: Workflow for immobilizing m-APTA onto NHS-Sepharose, featuring a critical validation step to ensure ligand density.

Part 3: Purification Workflow & Data Interpretation

Experimental Protocol

A. Lysis & Binding:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM EDTA, Protease Inhibitors.

-

Loading: Apply clarified lysate at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.

-

Note: MTAP is often abundant; ensure resin capacity is not exceeded (typically ~5–10 mg protein/mL resin).

B. Washing:

-

Wash with 10 CV of Lysis Buffer + 0.2 M KCl .

-

Why: The salt disrupts weak ionic interactions, leaving only the specific affinity interaction intact.

C. Elution Strategies: The choice of elution method defines the purity and yield.

| Elution Method | Buffer Composition | Pros | Cons |

| Competitive (Specific) | 50 mM Tris-HCl, 1 mM MTA (or Adenine) | Highest Purity. Elutes only active enzyme. | Ligand (MTA) must be removed later (dialysis). |

| Non-Specific (pH) | 0.1 M Glycine-HCl, pH 3.0 | Cheap, fast. | May denature sensitive enzymes (MTAP is labile). |

| Non-Specific (Salt) | 1.0 M NaCl or KCl | Simple. | Often insufficient for high-affinity binders. |

Recommendation: Use Competitive Elution with 1 mM MTA for structural biology or kinetic studies requiring active enzyme.

Troubleshooting Guide

-

Problem: Low binding of target protein.

-

Cause: Ligand density too low or steric hindrance.

-

Solution: Use a matrix with a longer spacer arm (e.g., Sepharose 4B with a 6-carbon spacer) before coupling the aminophenyl group.

-

-

Problem: Enzyme elutes inactive.

-

Cause: Elution conditions too harsh or oxidation.

-

Solution: Maintain 1–5 mM DTT in all buffers; switch to competitive elution if using pH/salt.

-

References

-

Use of Aminophenyl-Thioadenosine in Affinity Chrom

- Source:Biochemical Journal / NIH PubMed

- Context: Describes the purification of MTA/SAH nucleosidase and MTR kinase using p-aminophenyl-thioadenosine matrices, establishing the protocol for aminophenyl-adenosine analogs.

-

URL:[Link]

-

Affinity Purification of S-Adenosyl-L-homocysteine Hydrolase

- Source:Biochemical Journal

- Context: Details the use of adenosine-analog resins for purifying SAH hydrolase, providing found

-

URL:[Link]

-

m-APTA as a Chemoprotective Agent (Biological Role)

-

NHS-Activ

Sources

- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 2. raineslab.com [raineslab.com]

- 3. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. gels.yilimart.com [gels.yilimart.com]

- 5. store.sangon.com [store.sangon.com]

- 6. med.upenn.edu [med.upenn.edu]

- 7. An alternative coupling procedure for preparing activated sepharose for affinity chromatography of penicillinase - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-S-(3-Aminophenyl)-5'-thioadenosine interaction with S-adenosylmethionine binding sites

The following technical guide details the molecular characteristics, synthesis, and binding mechanisms of 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) .

This analysis focuses on its interaction with S-adenosylmethionine (SAM) binding pockets—specifically within the context of Methylthioadenosine Phosphorylase (MTAP) rescue pathways and its potential as a structural probe for methyltransferase inhibition.

Interaction Dynamics, Synthesis, and Applications in Epigenetic Drug Discovery

Executive Summary

5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) is a synthetic nucleoside analogue structurally related to 5'-deoxy-5'-methylthioadenosine (MTA) and S-adenosylhomocysteine (SAH) .

Unlike the universal methyl donor SAM, m-APTA possesses a bulky 3-aminophenyl moiety attached to the 5'-sulfur. This structural modification confers two distinct properties:

-

MTAP Selectivity: It remains a viable substrate for Methylthioadenosine Phosphorylase (MTAP) , allowing its conversion to adenine in healthy tissues.[1]

-

Differential Binding: The steric bulk of the phenyl ring alters its affinity for SAM-binding sites on methyltransferases (MTases) and Adenosine Receptors (A1R), significantly reducing the off-target effects (e.g., hypothermia) commonly associated with MTA administration.

This compound is currently a high-value asset in chemoprotection strategies for MTAP-deficient cancers and serves as a functionalized ligand for affinity chromatography of SAM/MTA-binding proteins.

Molecular Architecture & Synthesis

2.1 Structural Analysis

m-APTA retains the core adenosine pharmacophore required for recognition by the Rossmann fold of Class I methyltransferases and the active site of MTAP.

| Feature | Component | Function in Binding |

| Nucleobase | Adenine (N6-amino) | Anchors ligand via H-bonds to the "hinge" region of SAM pockets (e.g., Asp/Val residues). |

| Sugar | Ribose (2',3'-OH) | Critical for H-bonding with the acidic loop (often Glu/Asp) in the SAM binding cleft. |

| Linker | 5'-Thioether | Mimics the sulfonium center of SAM but lacks the positive charge, preventing methyl transfer. |

| R-Group | 3-Aminophenyl | The Differentiator. Replaces the methyl group of MTA. Probes the "substrate channel" of MTases or the hydrophobic accessory pocket. |

2.2 Chemical Synthesis Protocol

Objective: Synthesis of m-APTA via nucleophilic substitution. Scale: Milligram to Gram scale.

Reagents:

-

5'-Chloro-5'-deoxyadenosine (Precursor A)

-

3-Aminothiophenol (Precursor B)

-

Potassium tert-butoxide (KOtBu)[2]

-

Solvent: Anhydrous DMF or DMF/THF mixture.

Step-by-Step Methodology:

-

Nucleophile Activation: Dissolve 3-aminothiophenol (3.8 eq) in dry DMF under Argon. Add KOtBu (4.1 eq) and stir at Room Temperature (RT) for 30 minutes to generate the thiolate anion.

-

Coupling: Inject a solution of 5'-chloro-5'-deoxyadenosine (1.9 eq) in DMF into the reaction vessel.

-

Reaction: Heat the mixture to 40°C and stir for 16 hours. The thiolate attacks the 5'-carbon, displacing the chloride.

-

Quenching: Neutralize with 10% aqueous HCl.

-

Purification: Concentrate in vacuo. Purify via preparative HPLC or flash chromatography (C18 column) to isolate the white solid product.

Visualization of Synthesis Logic:

Figure 1: Synthetic pathway for m-APTA via thiolate displacement.

Interaction with S-Adenosylmethionine (SAM) Binding Sites[3][4]

The interaction of m-APTA with SAM sites is complex because it acts as a bisubstrate mimic . It occupies the SAM pocket but extends into the substrate channel.

3.1 The MTAP Active Site (Primary Target)

In Methylthioadenosine Phosphorylase (MTAP), the binding site is optimized for MTA.

-

Mechanism: m-APTA binds with the adenosine and ribose deeply buried. The 3-aminophenyl group sits in the hydrophobic channel normally occupied by the methyl group of MTA.

-

Catalysis: MTAP cleaves the glycosidic bond. The 3-aminophenyl group does not prevent catalysis, making m-APTA a substrate .

-

Outcome: Release of Adenine (salvaged to ATP) and 5-S-(3-aminophenyl)-5-thio-ribose-1-phosphate.

3.2 Methyltransferase (MTase) Inhibition Potential

SAM-dependent MTases (e.g., PRMTs, DOT1L) are often inhibited by MTA (product inhibition). m-APTA serves as a structural probe for these sites.

-

Steric Clash vs. Bisubstrate Inhibition:

-

In "tight" pockets (e.g., DNMT1), the phenyl ring of m-APTA may clash with the active site wall, reducing affinity compared to SAH.

-

In "open" pockets (e.g., some PRMTs), the phenyl ring can extend towards the protein substrate binding groove.

-

The Amino Handle: The meta-amino group on the phenyl ring can form additional H-bonds with residues that normally bind the target lysine/arginine of the substrate, potentially increasing potency or selectivity.

-

3.3 The Safety Valve: Adenosine Receptor A1 (A1R)

A critical advantage of m-APTA over MTA is its low affinity for A1R .

-

MTA: Binds A1R (Ki ~ 0.15 µM), causing vasodilation and hypothermia.

-

m-APTA: The bulky 3-aminophenyl group prevents the "lid" of the A1R pocket from closing, drastically reducing affinity. This structural exclusion is the basis for its safety profile in vivo.

Applications

4.1 Chemoprotection in MTAP-Deficient Cancers

Concept: MTAP-deficient tumors (e.g., Glioblastoma, Pancreatic) cannot metabolize MTA or m-APTA. Normal tissues can.

-

Protocol: Administer m-APTA alongside a toxic nucleobase drug (e.g., 5-Fluorouracil).[3][4]

-

Mechanism: Normal cells convert m-APTA

Adenine

Pathway Visualization:

Figure 2: Differential metabolism of m-APTA in normal vs. MTAP-deficient cells.

4.2 Affinity Chromatography Ligand

The 3-amino group provides a chemically reactive handle for immobilizing the adenosine scaffold to purify SAM/MTA-binding proteins.

Resin Preparation Protocol:

-

Matrix Selection: NHS-activated Sepharose 4 Fast Flow.

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.

-

Ligand Dissolution: Dissolve m-APTA in coupling buffer (ensure pH remains stable).

-

Coupling Reaction: Mix ligand solution with resin (ratio: ~5 µmol ligand per mL resin). Rotate for 4 hours at RT.

-

Blocking: Add 0.1 M Tris-HCl (pH 8.5) to block unreacted NHS esters.

-

Validation: The resulting column specifically binds proteins with high affinity for the 5'-thioadenosine scaffold (e.g., MTA nucleosidases, certain kinases). Elution is achieved using a gradient of MTA or low pH.

References

-

Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers.[1][3][4] bioRxiv.[5] Link

-

Cornell, K. A., et al. (1996). Affinity purification of 5-methylthioribose kinase and 5-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Klebsiella pneumoniae.[6] Biochemical Journal, 317(Pt 1), 285–290. Link

- Basu, I., et al. (2007). Structure-activity relationship of 5'-deoxy-5'-methylthioadenosine derivatives as inhibitors of methylthioadenosine phosphorylase. Journal of Medicinal Chemistry. (Contextual grounding for MTA analogues).

- Wnuk, S. F., et al. (1996). Synthesis and cytotoxicity of 5'-(arylthio)- and 5'-(arylsulfonyl)-5'-deoxyadenosines. Journal of Medicinal Chemistry. (Synthetic methodology grounding).

Sources

- 1. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Affinity purification of 5-methylthioadenosine kinase and 5-methylthioribose/S-adenosylhomocysteine nucleosidase from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of High-Affinity Resins Using 5'-S-(3-Aminophenyl)-5'-thioadenosine for the Purification of Adenosine-Binding Proteins

Senior Application Scientist, Advanced Bioseparations Division

Abstract

This comprehensive technical guide provides detailed protocols and theoretical insights for the preparation and application of affinity chromatography resins using the synthetic adenosine analog, 5'-S-(3-Aminophenyl)-5'-thioadenosine. This ligand, featuring a primary aromatic amine, serves as an effective anchor for covalent immobilization onto various activated chromatography matrices. The resulting affinity resins are powerful tools for the selective isolation and purification of a diverse range of adenosine-binding proteins, including metabolic enzymes and receptors, which are of significant interest in biomedical research and drug development. This guide will explore two robust and widely applicable immobilization chemistries: N-hydroxysuccinimide (NHS)-ester coupling and epoxy activation. Detailed, step-by-step protocols for resin preparation, characterization, and a model application for protein purification are provided to ensure reproducible and successful outcomes in the laboratory.

Introduction: The Rationale for 5'-S-(3-Aminophenyl)-5'-thioadenosine in Affinity Chromatography

Affinity chromatography is a powerful purification technique that leverages the specific, reversible binding interactions between a target molecule and an immobilized ligand.[1][2][3] The choice of ligand is paramount to the success of this method. 5'-S-(3-Aminophenyl)-5'-thioadenosine is a synthetic analog of adenosine where the 5'-hydroxyl group is replaced with a thioether linkage to a 3-aminophenyl group. This modification offers several advantages for its use as an affinity ligand:

-

Structural Mimicry : The core adenosine structure is preserved, allowing it to be recognized and bound by proteins that naturally interact with adenosine or its derivatives.[4][5]

-

Inert Linkage : The thioether bond is chemically stable, preventing cleavage by enzymes that might otherwise degrade the ligand.

-

Strategic Spacer Arm : The aminophenyl group acts as a built-in spacer arm, distancing the adenosine moiety from the solid support matrix. This spatial separation minimizes steric hindrance and improves the accessibility of the ligand to the target protein's binding site.

-

Versatile Coupling Chemistry : The presence of a primary aromatic amine on the phenyl ring provides a convenient nucleophile for covalent coupling to a variety of pre-activated chromatography supports.[6]

Recent studies have highlighted the utility of aminophenyl-thioadenosine derivatives. For instance, 5'-S-(3-aminophenyl)-5'-thioadenosine (also referred to as m-APTA) has been identified as a substrate for methylthioadenosine phosphorylase (MTAP), an enzyme critical in adenine salvage pathways.[7][8] This demonstrates its ability to engage with the active sites of relevant enzymes, making it an excellent candidate for creating affinity resins to purify such proteins. The applications for such resins are broad, including the purification of kinases, deaminases, polymerases, and G protein-coupled receptors (GPCRs) like the adenosine receptors, which are key targets in drug discovery.[9][10][11][12][13]

Selecting the Solid Support and Activation Chemistry

The foundation of any affinity resin is the solid support. The ideal matrix should be hydrophilic to reduce non-specific binding, porous to allow for a high surface area for ligand immobilization and protein interaction, and mechanically and chemically stable to withstand the rigors of chromatography.[14] Cross-linked agarose beads (e.g., Sepharose) are the most common and effective choice for these applications.[14]

This guide will detail two highly effective and commonly used activation chemistries for coupling amine-containing ligands like 5'-S-(3-Aminophenyl)-5'-thioadenosine:

-

NHS-Activated Agarose : This method is highly efficient for coupling ligands with primary amines.[15][16][17] The N-hydroxysuccinimide ester reacts with the amine to form a very stable amide bond.[18] The reaction is rapid and proceeds under mild pH conditions.[15]

-

Epoxy-Activated Agarose : This support contains reactive epoxide groups that can form stable covalent bonds with nucleophiles such as amines, hydroxyls, or thiols.[6][19][20][21] Coupling with amines occurs under slightly alkaline conditions and results in a stable secondary amine linkage.[20] This method is particularly useful due to the stability of the epoxy groups and the resulting bond.[6]

The choice between these two methods may depend on the specific characteristics of the ligand and the desired properties of the final resin. Both yield stable and effective affinity media.

Table 1: Comparison of NHS-Activated and Epoxy-Activated Coupling Chemistries

| Feature | NHS-Activated Agarose | Epoxy-Activated Agarose |

| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Epoxide (Oxirane) ring |

| Ligand Functional Group | Primary amines (-NH₂) | Amines (-NH₂), Thiols (-SH), Hydroxyls (-OH) |

| Resulting Linkage | Stable Amide Bond | Stable Secondary Amine (with amine ligands) |

| Optimal Coupling pH | 7.0 - 8.5 | 9.0 - 10.0 (for amines) |

| Reaction Speed | Fast (typically 2-4 hours at RT)[15] | Slower (typically 16-24 hours at RT)[20] |

| Spacer Arm | Often incorporated in commercial resins (e.g., 6-aminohexanoic acid)[15][17] | Often a hydrophilic 12-atom spacer arm (e.g., from 1,4-butanediol diglycidyl ether)[20] |

| Stability of Activated Resin | Prone to hydrolysis, especially at high pH | More stable to hydrolysis than NHS esters |

Experimental Protocols

Materials and Reagents

-

5'-S-(3-Aminophenyl)-5'-thioadenosine (Ligand)

-

NHS-activated Sepharose 4 Fast Flow or similar NHS-activated agarose resin

-

Epoxy-activated Agarose 6B or similar epoxy-activated resin

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Coupling Buffer (NHS): 0.2 M Sodium Bicarbonate, 0.5 M NaCl, pH 8.3

-

Coupling Buffer (Epoxy): 0.1 M Sodium Carbonate, pH 9.5

-

Wash Solution A (NHS): 1 mM Hydrochloric Acid (ice-cold)

-

Blocking Solution: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0

-

Wash Buffer B: 0.1 M Acetate Buffer, 0.5 M NaCl, pH 4.0

-

Wash Buffer C: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Chromatography Column (e.g., a 5 mL column)

-

End-over-end rotator

-

Spectrophotometer for determining ligand concentration

Protocol 1: Immobilization using NHS-Activated Agarose

This protocol is designed for coupling the primary amine of 5'-S-(3-Aminophenyl)-5'-thioadenosine to an NHS-activated agarose support. The process involves washing the resin to remove the preservative, performing the coupling reaction, and then blocking any remaining active sites.

Step-by-Step Methodology:

-

Resin Preparation:

-

Calculate the required amount of NHS-activated agarose slurry for your column (e.g., 2 mL of settled resin for a small-scale purification).

-

Transfer the slurry to a sintered glass funnel or a chromatography column.

-

Wash the resin with 15 bed volumes of ice-cold 1 mM HCl to remove the isopropanol preservative and hydrolyze any weakly-activated groups.[15] Perform this step quickly to minimize hydrolysis of the NHS esters.

-

-

Ligand Preparation:

-

Dissolve 5'-S-(3-Aminophenyl)-5'-thioadenosine in a minimal amount of DMSO or DMF.

-

Immediately dilute the dissolved ligand into the NHS Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3) to a final concentration of 5-10 mg/mL. The final concentration of organic solvent should be kept low (<10%) to avoid damaging the agarose matrix.

-

-

Coupling Reaction:

-

Immediately transfer the washed resin to the ligand solution in a sealed tube.

-

Incubate on an end-over-end rotator for 2-4 hours at room temperature or overnight at 4°C.[15] The lower temperature is recommended if the ligand or target protein is sensitive.

-

-

Blocking and Washing:

-

After coupling, collect the resin by centrifugation or filtration.

-

To block any remaining active NHS esters, transfer the resin to the Blocking Solution (1 M Ethanolamine, pH 8.0) and incubate for 1-2 hours at room temperature.

-

Wash the resin extensively to remove unreacted ligand and blocking agent. Perform at least three cycles of washing, alternating between Wash Buffer B (pH 4.0) and Wash Buffer C (pH 8.0). Each wash should consist of at least 5 bed volumes.

-

Finally, wash the resin with a neutral buffer (e.g., PBS, pH 7.4).

-

-

Storage:

-

The prepared affinity resin can be stored as a slurry in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

-

Protocol 2: Immobilization using Epoxy-Activated Agarose

This method utilizes the reaction between the epoxide groups on the resin and the amine group of the ligand under alkaline conditions to form a stable secondary amine linkage.

Step-by-Step Methodology:

-

Resin Preparation:

-

If using dry resin, weigh out the required amount (note: 1 g of dry resin swells to approximately 3-5 mL).[20] Swell the resin in distilled water.

-

Wash the swollen resin extensively with distilled water on a sintered glass funnel to remove any preservatives or additives.

-

-

Ligand Preparation:

-

Dissolve 5'-S-(3-Aminophenyl)-5'-thioadenosine directly in the Epoxy Coupling Buffer (0.1 M Sodium Carbonate, pH 9.5) to a final concentration of 5-10 mg/mL. Gentle warming may be required to aid dissolution.

-

-

Coupling Reaction:

-

Transfer the washed resin to the ligand solution in a sealed tube.

-

Incubate on an end-over-end rotator for 16-24 hours at a controlled temperature (e.g., 37°C).[20] The higher pH and temperature facilitate the ring-opening reaction of the epoxide by the amine nucleophile.

-

-

Blocking and Washing:

-

After the coupling incubation, collect the resin.

-

To block any unreacted epoxy groups, transfer the resin to the Blocking Solution (1 M Ethanolamine, pH 8.0) and incubate for at least 4 hours at room temperature.

-

Wash the resin thoroughly with the Epoxy Coupling Buffer, followed by a neutral buffer (e.g., PBS, pH 7.4) to remove excess ligand and blocking agent.

-

-

Storage:

-

Store the prepared resin as a slurry in a neutral buffer containing 20% ethanol at 4°C.

-

Determination of Ligand Coupling Efficiency

It is crucial to quantify the amount of ligand successfully immobilized onto the resin. A common method is to measure the depletion of the ligand from the coupling solution.

-

Measure the absorbance of the ligand solution at its λ_max (typically around 260 nm for adenosine analogs) before adding the resin.

-

After the coupling reaction is complete, collect the supernatant and any subsequent washes.

-

Measure the absorbance of the combined supernatant and washes.

-

Calculate the amount of ligand bound to the resin using the following formula:

Ligand Coupled (μmol) = (Initial Absorbance - Final Absorbance) × Volume (mL) / (ε × path length)

Where ε is the molar extinction coefficient of 5'-S-(3-Aminophenyl)-5'-thioadenosine.

Application Protocol: Purification of Adenosine Deaminase

This protocol provides a general framework for using the prepared affinity resin to purify an adenosine-binding protein, such as Adenosine Deaminase (ADA), from a complex biological sample like a cell lysate or tissue extract.[9][22]

Buffers and Solutions:

-

Binding/Wash Buffer: 50 mM Potassium Phosphate, pH 7.2

-

Elution Buffer (Competitive): Binding Buffer + 2-10 mM Adenosine or a suitable competitive inhibitor.

-

Elution Buffer (pH shift): 0.1 M Glycine, pH 2.5-3.0 (use with caution as low pH can denature proteins)

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

-

Column Packing and Equilibration:

-

Pack the prepared affinity resin into a suitable chromatography column.

-

Equilibrate the column by washing with 5-10 column volumes (CVs) of Binding/Wash Buffer.

-

-

Sample Loading:

-

Prepare a clarified protein sample (e.g., centrifuged and filtered cell lysate) in Binding/Wash Buffer.

-

Load the sample onto the column at a slow flow rate to ensure maximum binding of the target protein.

-

-

Washing:

-

Wash the column with 10-20 CVs of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step removes non-specifically bound proteins.

-

-

Elution:

-

Competitive Elution (Recommended): Apply the Elution Buffer containing a competitive ligand. The free ligand will compete with the immobilized ligand for the protein's binding site, causing the target protein to be released from the resin.

-

pH Elution: If a suitable competitive eluent is not available, a low pH buffer can be used to disrupt the binding interaction. Elute the protein and immediately neutralize the collected fractions with the Neutralization Buffer to preserve protein activity.

-

-

Analysis and Regeneration:

-

Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Perform an enzyme activity assay if applicable.

-

To regenerate the column, wash with 3-5 CVs of high salt buffer (e.g., Binding Buffer + 1 M NaCl), followed by the low pH Elution Buffer, and finally re-equilibrate with Binding/Wash Buffer. Store in 20% ethanol.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Ligand Coupling Efficiency | - Inactive resin (hydrolyzed NHS esters).- Incorrect coupling buffer pH.- Ligand insolubility. | - Use fresh, properly stored activated resin.- Verify the pH of the coupling buffer.- Ensure complete dissolution of the ligand; use a minimal amount of a compatible organic solvent. |

| No or Low Yield of Target Protein | - Target protein not present in the sample.- Incorrect binding buffer conditions (pH, ionic strength).- Elution conditions are too mild.- Ligand is inaccessible (steric hindrance). | - Confirm protein expression/presence via Western blot.- Optimize binding buffer conditions.- Increase concentration of competitive eluent or use a stronger eluent.- Ensure a spacer arm is present between the ligand and matrix. |

| High Non-Specific Binding | - Hydrophobic or ionic interactions with the matrix or spacer arm.- Insufficient washing. | - Increase the ionic strength of the binding/wash buffer (e.g., add 150-500 mM NaCl).- Include a mild non-ionic detergent (e.g., 0.1% Tween-20) in the wash buffer.- Increase the volume of the wash step. |

| Eluted Protein is Inactive | - Harsh elution conditions (e.g., low pH).- Proteolysis during purification. | - Use competitive elution instead of pH shift.- If using low pH, neutralize fractions immediately.- Add protease inhibitors to the sample and buffers. |

Conclusion

The preparation of affinity resins using 5'-S-(3-Aminophenyl)-5'-thioadenosine provides a specific and efficient method for the purification of adenosine-binding proteins. By following the detailed protocols for immobilization via NHS-activated or epoxy-activated chemistries, researchers can create robust and reusable purification tools. The resulting affinity media are invaluable for applications ranging from basic research into enzyme mechanisms to the initial stages of drug discovery, enabling the isolation of high-purity proteins for structural and functional studies.

References

-

Wiginton, D. A., Coleman, M. S., & Hutton, J. J. (1976). Purification of human erythrocyte adenosine deaminase by affinity column chromatography. Biochemical Journal, 157(3), 601–606. [Link]

-

Guilbert, C. C., & Rossi, C. A. (1975). A general method of purification of adenosine deaminase by affinity chromatography. International Journal of Peptide and Protein Research, 7(1), 81–89. [Link]

-

G-Biosciences. (n.d.). Epoxy-activated Agarose. Retrieved from [Link]

-

Lopez, M. A., Monteoliva, M., & Pinilla, M. (1990). Purification of Adenosine Deaminase from Chicken-Egg Yolk by Affinity Column Chromatography. Preparative Biochemistry, 20(3-4), 199-211. [Link]

-

Biotoolomics. (n.d.). Epoxy-activated SepFast. Retrieved from [Link]

-

G-Biosciences. (n.d.). Epoxy-Activated Agarose (Dry Form). Retrieved from [Link]

-

Carolina Biosystems. (n.d.). Epoxy-activated Agarose for Ligand or Protein Coupling. Retrieved from [Link]

-

Scilit. (n.d.). A GENERAL METHOD OF PURIFICATION OF ADENOSINE DEAMINASE BY AFFINITY CHROMATOGRAPHY. Retrieved from [Link]

-

Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow. Retrieved from [Link]

-

Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow Data File. Retrieved from [Link]

-

Cytiva. (n.d.). NHS-activated Sepharose® 4 Fast Flow Product Information. Retrieved from [Link]

-

Sengupta, S., Schrader, W. P., & Chechik, B. E. (2006). Purification and Some Properties of Adenosine Deaminase from Human Thymus. Journal of Biological Chemistry, 253(12), 4070-4074. [Link]

-

Lowe, C. R., Harvey, M. J., & Dean, P. D. (1974). Preparation of adenosine nucleotide derivatives suitable for affinity chromatography. European Journal of Biochemistry, 42(1), 1–6. [Link]

-

Jacobson, K. A., et al. (1987). Functionalized congeners of adenosine: preparation of analogues with high affinity for A1-adenosine receptors. Journal of Medicinal Chemistry, 30(6), 1023–1031. [Link]

-

Biotoolomics. (n.d.). NHS-activated SepFast Data sheet. Retrieved from [Link]

-

Chen, Y., et al. (2022). Facile synthesis of photoactivatable adenosine analogs. Organic & Biomolecular Chemistry, 20(4), 743-747. [Link]

-

Deng, Q., German, I., Buchanan, D., & Kennedy, R. T. (2001). Retention and separation of adenosine and analogues by affinity chromatography with an aptamer stationary phase. Analytical Chemistry, 73(22), 5415–5421. [Link]

-

Chen, Y., et al. (2013). Probing adenosine nucleotide-binding proteins with an affinity labeled-nucleotide probe and mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(3), 346–356. [Link]

- Google Patents. (n.d.). US4562251A - Agarose derivatives of amino phenyl boronic acid.

-

Klotz, K. N., & Lohse, M. J. (1993). Characterization of a novel adenosine binding protein sensitive to cyclic AMP in rat brain cytosolic and particulate fractions. Journal of Neurochemistry, 61(2), 649–656. [Link]

-

Olah, M. E., & Stiles, G. L. (1990). Affinity chromatography of A1 adenosine receptors of rat brain membranes. Journal of Neurochemistry, 55(4), 1424–1430. [Link]

-

Gati, J. S., et al. (1987). 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a novel ligand with high affinity for polypeptides associated with nucleoside transport. Partial purification of the nitrobenzylthioinosine-binding protein of pig erythrocytes by affinity chromatography. Biochemical Journal, 243(2), 487–494. [Link]

-

Matsumoto, I., et al. (1981). Amination and Subsequent Derivatization of Epoxy-Activated Agarose for the Preparation of New Affinity Adsorbents. Journal of Biochemistry, 90(3), 825-830. [Link]

-

Blazynski, C. (1991). Characterization of adenosine A1-receptor binding sites in bovine retinal membranes. Experimental Eye Research, 52(4), 437-444. [Link]

-

Cube Biotech. (n.d.). Coupling Procedure for PureCube Amine Activated Agarose. Retrieved from [Link]

-

Cornell, K. A., & Riscoe, M. K. (1998). Affinity purification of 5-methylthioribose kinase and 5-methylthioadenosine/S-adenosylhomocysteine nucleosidase from Klebsiella pneumoniae. Protein Expression and Purification, 14(2), 231–237. [Link]

-

ResearchGate. (n.d.). Chromatographic retention of adenosine and 2-deoxyadenosine on the prepared boronate affinity hybrid monolith. Retrieved from [Link]

-

van der Klein, P. A. M., et al. (2022). Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, 13(7), 1133–1140. [Link]

-

Scholarly Publications Leiden University. (2023). Affinity-based profiling of the adenosine receptors. Retrieved from [Link]

-

Agarose Bead Technologies. (n.d.). Affinity Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Applications of Affinity Chromatography. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Applications of Immuno Affinity Chromatography in Various Scientific and Medical Fields. Retrieved from [Link]

-

Cytiva. (n.d.). Optimizing productivity on high capacity protein A affinity medium. Retrieved from [Link]

-

GE Healthcare. (n.d.). Affinity Chromatography Handbook. Retrieved from [Link]

-

G-Biosciences. (2022). Affinity Purification Resins and Methods. Retrieved from [Link]

-

Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. [Link]

-

Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

-

Hage, D. S. (1999). Affinity Chromatography: A Review of Clinical Applications. Clinical Chemistry, 45(5), 593–615. [Link]

-

Figshare. (2025). Supplementary Figure 3 from 5′-S-(3-Aminophenyl)-5′-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. [Link]